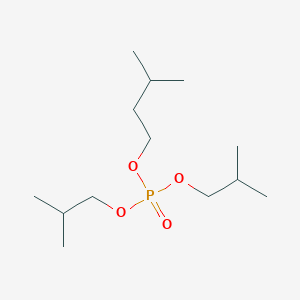
3-Methylbutyl bis(2-methylpropyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutyl bis(2-methylpropyl) phosphate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
Métodos De Preparación
The synthesis of 3-Methylbutyl bis(2-methylpropyl) phosphate typically involves the esterification of 3-methylbutanol with phosphoric acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
3-Methylbutyl bis(2-methylpropyl) phosphate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Methylbutyl bis(2-methylpropyl) phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and plasticizers.
Mecanismo De Acción
The mechanism of action of 3-Methylbutyl bis(2-methylpropyl) phosphate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and metabolic pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
3-Methylbutyl bis(2-methylpropyl) phosphate can be compared with other esters such as:
Diisobutyl phthalate: Used as a plasticizer and has similar ester functional groups.
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a variety of applications in different fields.
Propiedades
Número CAS |
91097-79-9 |
|---|---|
Fórmula molecular |
C13H29O4P |
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
3-methylbutyl bis(2-methylpropyl) phosphate |
InChI |
InChI=1S/C13H29O4P/c1-11(2)7-8-15-18(14,16-9-12(3)4)17-10-13(5)6/h11-13H,7-10H2,1-6H3 |
Clave InChI |
AWXDNWNRAGVLJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOP(=O)(OCC(C)C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


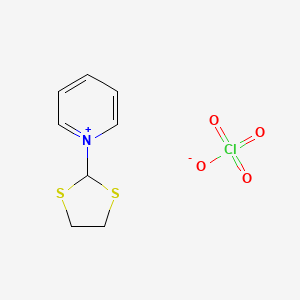
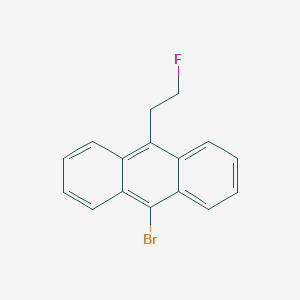
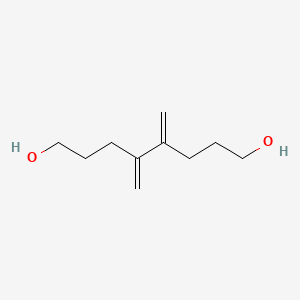
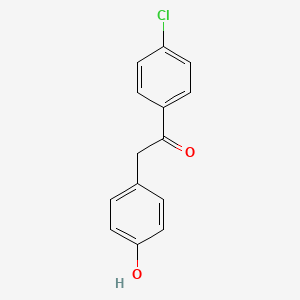
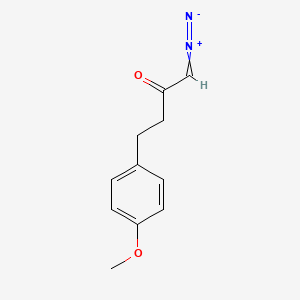
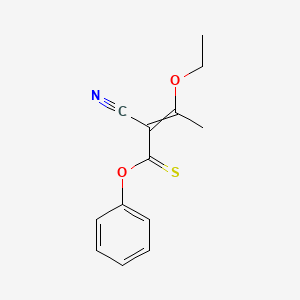
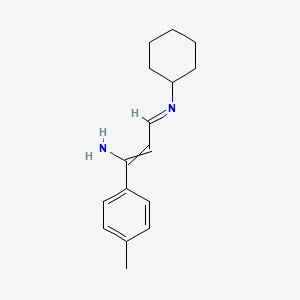
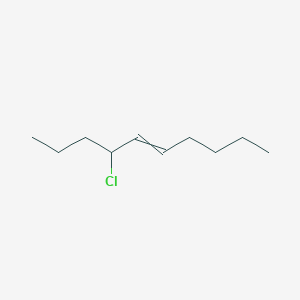
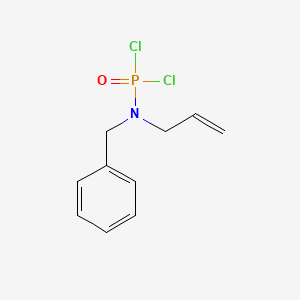
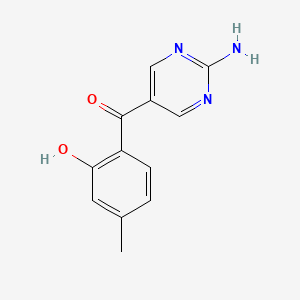
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)
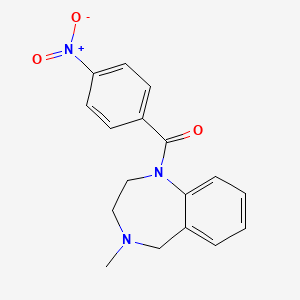
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
